molecular formula C12H14N2O3S B13248480 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide

Cat. No.: B13248480
M. Wt: 266.32 g/mol
InChI Key: FVHYLKBRMDSXQJ-UHFFFAOYSA-N
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Description

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide is a synthetic quinoline-sulfonamide hybrid compound of significant interest in medicinal chemistry and chemical biology research. Quinoline-sulfonamide hybrids are frequently explored due to their potential to exhibit a wide range of pharmacological activities, as evidenced by studies on similar structures. These related compounds have demonstrated potent antimicrobial and antibiofilm properties, particularly against pathogens relevant to urinary tract infections . The structural motif of the quinoline ring is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . The presence of the 7-methoxy group and the N,N-dimethyl sulfonamide moiety on the quinoline ring system is designed to optimize the compound's physicochemical properties, potentially enhancing its bioavailability and binding affinity. Sulfonamide functional groups are known to act as key pharmacophores by competitively inhibiting essential enzymes, such as dihydropteroate synthase (DHPS) in folate synthesis . Meanwhile, the quinoline core is associated with mechanisms like intercalation into DNA or the inhibition of topoisomerase enzymes . This makes derivatives of this chemical class valuable tools for probing antimicrobial resistance , cancer biology , and enzyme function . Researchers are investigating such hybrids to develop novel anti-infective and anticancer agents, especially against multidrug-resistant strains . This product is provided for laboratory research and chemical profiling. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

7-methoxy-N,N-dimethylquinoline-8-sulfonamide

InChI

InChI=1S/C12H14N2O3S/c1-14(2)18(15,16)12-10(17-3)7-6-9-5-4-8-13-11(9)12/h4-8H,1-3H3

InChI Key

FVHYLKBRMDSXQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 7-Methoxyquinoline

The quinoline core is typically synthesized from 7-hydroxyquinoline via methylation. A high-yield procedure involves:

Procedure

  • Reactants : 7-Hydroxyquinoline, sodium hydride (NaH), methyl iodide (MeI).
  • Conditions : Anhydrous DMF, 0°C to room temperature, under argon.
  • Yield : 99%.

Key Reaction
$$
\text{7-Hydroxyquinoline} + \text{MeI} \xrightarrow{\text{NaH, DMF}} \text{7-Methoxyquinoline}
$$

Sulfonation at Position 8

The methoxy group directs electrophilic substitution to the para position (C-8). Chlorosulfonic acid (ClSO$$_3$$H) is commonly used:

Procedure

  • Reactants : 7-Methoxyquinoline, chlorosulfonic acid.
  • Conditions : 0–5°C, dichloromethane (DCM), 2–4 hours.
  • Intermediate : 7-Methoxyquinoline-8-sulfonic acid.

Challenges

  • Over-sulfonation may occur; precise temperature control is critical.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl$$_5$$):

Procedure

Reaction
$$
\text{7-Methoxyquinoline-8-sulfonic acid} + \text{PCl}_5 \rightarrow \text{7-Methoxyquinoline-8-sulfonyl chloride}
$$

Formation of $$N,N$$-Dimethylsulfonamide

The sulfonyl chloride reacts with dimethylamine to yield the target compound:

Procedure

  • Reactants : 7-Methoxyquinoline-8-sulfonyl chloride, dimethylamine (aqueous or in THF).
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 70–75%.

Key Reaction
$$
\text{7-Methoxyquinoline-8-sulfonyl chloride} + (\text{CH}3)2\text{NH} \rightarrow \text{7-Methoxy-$$N,N$$-dimethylquinoline-8-sulfonamide}
$$

Alternative Methods

a. Reductive Coupling Approach

Yang et al. reported a Pd/C-catalyzed one-step reduction coupling of nitroarenes and sodium sulfinates. Adapting this for 7-methoxyquinoline derivatives could streamline synthesis.

Conditions

  • Catalyst: Pd/C (1 mol%).
  • Solvent: Water, 80°C, 12 hours.
  • Advantages : Avoids sulfonyl chloride intermediates; eco-friendly.

b. Copper-Catalyzed Three-Component Reaction

Wu’s method employs arylboronic acids, nitroarenes, and K$$2$$S$$2$$O$$_5$$ under Cu catalysis. This could be modified for quinoline systems.

Example
$$
\text{7-Methoxy-8-nitroquinoline} + \text{ArB(OH)}2 + \text{K}2\text{S}2\text{O}5 \xrightarrow{\text{Cu catalyst}} \text{Target compound}
$$

Optimization and Challenges

  • Regioselectivity : Methoxy at C-7 ensures sulfonation at C-8, but competing reactions (e.g., C-5 sulfonation) require careful monitoring.
  • Purification : Column chromatography (SiO$$_2$$, DCM/MeOH) is essential due to polar by-products.
  • Scalability : Gram-scale synthesis is feasible via classical sulfonation/amination routes.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Classical sulfonation 70–75 Well-established, reliable Multiple steps, chlorinated waste
Reductive coupling 65–70 One-pot, avoids sulfonyl chlorides Limited substrate scope
Cu-catalyzed 60–65 Modular, three-component Requires nitro precursor

Scientific Research Applications

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by the positions of its substituents. Key comparisons include:

8-Methoxyquinoline-5-Sulfonamide Derivatives
  • Structure : Methoxy at position 8, sulfonamide at position 5.
  • Synthesis: Prepared via sulfonation of 8-methoxyquinoline with ClSO₃H, followed by reaction with amines (e.g., acetylenamides) .
  • Activity : These derivatives exhibit potent anticancer activity (IC₅₀ values < 0.05 μM against MCF7 cells), attributed to their ability to inhibit carbonic anhydrases .
  • Key Difference : The positional shift of the methoxy and sulfonamide groups alters binding affinity and electronic effects.
N-(Quinolin-8-yl)methanesulfonamide
  • Structure : Sulfonamide at position 8 without a methoxy group.
  • Properties : Lacks the electron-donating methoxy group, leading to reduced solubility and altered pharmacokinetics compared to the target compound .
Quinoline-8-Sulfonyl Chloride Derivatives
  • Structure: Precursor for 8-sulfonamide quinolines.
  • Applications : Used to synthesize antibacterial and antifungal agents via coupling with amines .
  • Comparison: The dimethyl substitution in the target compound improves stability compared to non-methylated derivatives .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Sulfonamide Substituents Methoxy Position IC₅₀ (MCF7) Metabolic Stability
7-Methoxy-N,N-dimethylquinoline-8-sulfonamide N,N-dimethyl 7 Pending High (methyl groups reduce oxidation)
8-Methoxyquinoline-5-sulfonamide (7h) Benzyl-triazole 8 0.044 μM Moderate
N-(Quinolin-8-yl)methanesulfonamide Methyl None N/A Low

Biological Activity

7-Methoxy-N,N-dimethylquinoline-8-sulfonamide is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and as a multi-targeting agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide is characterized by:

  • Quinoline core : A bicyclic aromatic compound that is known for its diverse biological activities.
  • Methoxy group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Sulfonamide moiety : Contributes to the compound's pharmacological properties, particularly in enzyme inhibition.

The biological activity of 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide primarily involves its role as an inhibitor of key enzymes implicated in neurodegenerative diseases:

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter critical for cognitive function. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Monoamine Oxidase Inhibition : It also exhibits inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters such as serotonin and dopamine. This action may contribute to mood stabilization and neuroprotection .
  • Carbonic Anhydrase Inhibition : Recent studies indicate that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are involved in various physiological processes including pH regulation and ion transport. This inhibition can have implications for cancer therapy by affecting tumor microenvironments .

Biological Activity Data

The following table summarizes the biological activities reported for 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide and related compounds:

Biological TargetActivity TypeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)Inhibition0.58 ± 0.05
Butyrylcholinesterase (BChE)Inhibition1.10 ± 0.77
Monoamine Oxidase A (MAO-A)Inhibition0.59 ± 0.04
Monoamine Oxidase B (MAO-B)Inhibition0.47 ± 0.03
Carbonic AnhydrasesInhibition25.7 nM

Neuroprotective Effects

A study conducted by Jalil et al. explored the neuroprotective potential of various quinoline-sulfonamide derivatives, including 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide, against neurodegeneration models. The findings indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

Anticancer Activity

Research has demonstrated that derivatives of quinoline, including the sulfonamide class, exhibit anticancer properties through apoptosis induction in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves cell cycle arrest and increased caspase activity, indicating a robust apoptotic pathway activation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 7-Methoxy-N,N-dimethylquinoline-8-sulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves two main steps: (1) Formation of the quinoline core via the Skraup synthesis using glycerol and sulfuric acid under controlled temperature (120–140°C), and (2) Introduction of the sulfonamide group by reacting the quinoline intermediate with sulfonyl chloride in the presence of a base like pyridine. Optimizing yield requires precise control of reaction time (6–12 hours for cyclization) and solvent selection (e.g., N,N-dimethylacetamide for improved solubility) . Post-synthesis purification via recrystallization or HPLC ensures high purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at position 7, dimethylamino groups).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% recommended for pharmacological studies) .
  • X-Ray Powder Diffraction (XRPD) : Identifies crystalline phases and polymorphic forms .
  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and detect hydrate/solvate formation .

Q. What are the common chemical modifications possible on the quinoline core and sulfonamide group of this compound?

  • Methodology :

  • Quinoline Core : Electrophilic substitution (e.g., halogenation at position 5 using bromine in acetic acid) .
  • Sulfonamide Group : Reduction with LiAlH4 yields amine derivatives; oxidation with m-CPBA modifies sulfur oxidation states .
  • Methoxy Group : Demethylation with BBr3 generates hydroxyl groups for further functionalization .

Q. What are the storage conditions and stability considerations for this compound?

  • Methodology : Store under inert gas (argon) at –20°C in airtight containers to prevent oxidation. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation . Solubility in DMSO or DMF (1–5 mM) is recommended for long-term stock solutions .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of synthesis routes for this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Couple this with machine learning to predict optimal solvent systems or catalysts (e.g., Pd-mediated cross-coupling for functionalization). Experimental validation via high-throughput screening refines computational predictions, creating a feedback loop for efficiency .

Q. What strategies can resolve contradictions in reported synthetic protocols, such as solvent selection or reaction temperatures?

  • Methodology : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature gradients). For example, compare DMF (high polarity) vs. toluene (low polarity) in sulfonylation steps to assess yield discrepancies. Statistical analysis (ANOVA) identifies significant variables .

Q. How to approach structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodology :

  • Parallel Synthesis : Diversify the quinoline core at position 8 using late-stage functionalization (e.g., introducing morpholinyl or piperazinyl groups via Buchwald-Hartwig amination) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects (e.g., electron-withdrawing groups at position 5 enhance inhibitory activity) .

Q. What methodologies are effective in analyzing polymorphic forms or hydrate/solvate formation?

  • Methodology :

  • Variable-Temperature XRPD : Detects temperature-dependent phase transitions.
  • Dynamic Vapor Sorption (DVS) : Measures hygroscopicity and hydrate formation under controlled humidity .
  • Solid-State NMR : Resolves hydrogen-bonding networks in polymorphs .

Q. How to address low solubility in biological assays, and what formulation strategies are viable?

  • Methodology :

  • Co-Solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl derivatives) that improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

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